molecular formula C12H16ClN3O2 B1519456 2-chloro-N-{[6-(morpholin-4-yl)pyridin-3-yl]methyl}acetamide CAS No. 1098347-71-7

2-chloro-N-{[6-(morpholin-4-yl)pyridin-3-yl]methyl}acetamide

Cat. No. B1519456
CAS RN: 1098347-71-7
M. Wt: 269.73 g/mol
InChI Key: UZZTXPVHGVWKKN-UHFFFAOYSA-N
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Description

“2-chloro-N-{[6-(morpholin-4-yl)pyridin-3-yl]methyl}acetamide” is a chemical compound with the CAS Number: 1098347-71-7 . It has a molecular weight of 269.73 . The compound is stored at room temperature and is available in powder form .


Molecular Structure Analysis

The InChI code for the compound is 1S/C12H16ClN3O2/c13-7-12(17)15-9-10-1-2-11(14-8-10)16-3-5-18-6-4-16/h1-2,8H,3-7,9H2,(H,15,17) .


Physical And Chemical Properties Analysis

It is stored at room temperature and is available in powder form . The compound is insoluble in water .

Scientific Research Applications

Insecticidal Applications

Research by Bakhite et al. (2014) on pyridine derivatives has shown significant insecticidal activities against common pests, such as the cowpea aphid, Aphis craccivora Koch. Although not directly mentioning "2-chloro-N-{[6-(morpholin-4-yl)pyridin-3-yl]methyl}acetamide," their work on N-morpholinium derivatives presents a context for potential applications of morpholine-based pyridine derivatives in agricultural pest control. Their findings suggest that these compounds could offer a new approach to managing pest populations, contributing to enhanced crop protection and food security (Bakhite, Abd-Ella, El-Sayed, & Abdel-Raheem, 2014).

Neuroprotective Effects

In the realm of neurology, "this compound" could theoretically share similarities with compounds that have shown neuroprotective effects. For instance, GSK189254, a novel histamine H3 receptor antagonist, has demonstrated potential for improving cognitive performance in preclinical models, including Alzheimer's disease. While GSK189254 is structurally distinct, the involvement of morpholine and pyridine rings in neurological receptor modulation underscores the potential research interest in exploring similar compounds for neuroprotective applications (Medhurst et al., 2007).

Antimicrobial Activity

Compounds with morpholine and pyridine structures have been investigated for their antimicrobial properties. Kumar et al. (2007) synthesized a morpholine derivative that showed potent antimicrobial activity, indicating the potential of "this compound" for further exploration in this area. Such research contributes to the ongoing search for new antimicrobials in combating resistant bacterial strains (Kumar, Sadashiva, & Rangappa, 2007).

Synthesis and Characterization of Novel Compounds

The versatility of "this compound" in chemical synthesis offers pathways to creating a range of novel compounds. Dyachenko and Chernega (2006) detailed the synthesis of morpholinium-based dihydropyridine derivatives, highlighting the compound's role in generating new molecular entities with potential therapeutic applications. This research underscores the importance of such compounds in medicinal chemistry for developing new drugs and understanding molecular functions (Dyachenko & Chernega, 2006).

Safety and Hazards

The compound has been assigned the GHS05 and GHS07 pictograms, indicating that it is corrosive and harmful . The hazard statements associated with the compound are H315, H318, and H335, indicating that it causes skin irritation, causes serious eye damage, and may cause respiratory irritation .

properties

IUPAC Name

2-chloro-N-[(6-morpholin-4-ylpyridin-3-yl)methyl]acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16ClN3O2/c13-7-12(17)15-9-10-1-2-11(14-8-10)16-3-5-18-6-4-16/h1-2,8H,3-7,9H2,(H,15,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UZZTXPVHGVWKKN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C2=NC=C(C=C2)CNC(=O)CCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16ClN3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

269.73 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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